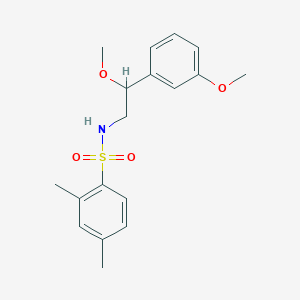

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2,4-dimethylbenzenesulfonamide

Beschreibung

N-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4-dimethylbenzenesulfonamide core linked to a substituted ethylamine group. The ethyl chain is functionalized with methoxy groups at the 2-position and a 3-methoxyphenyl substituent.

Eigenschaften

IUPAC Name |

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-13-8-9-18(14(2)10-13)24(20,21)19-12-17(23-4)15-6-5-7-16(11-15)22-3/h5-11,17,19H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWKHNNRAACNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Methoxyphenylethyl Intermediate: This step involves the reaction of 3-methoxybenzaldehyde with a suitable reagent to form the corresponding alcohol, followed by its conversion to the methoxyphenylethyl intermediate.

Sulfonamide Formation: The intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products

Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Formation of the corresponding amine.

Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-(2-Chloro-2-(3-Methoxyphenyl)ethyl)-4-Methylbenzenesulfonamide (CAS: 1620027-27-1)

- Structural Difference : Replaces the 2-methoxy group with chlorine.

- This substitution may also affect solubility due to differences in polarity .

2.1.2 N-(2,3-Dimethylphenyl)-2,4-Dimethylbenzenesulfonamide

- Structural Difference : Lacks the ethyl-methoxy chain; instead, a 2,3-dimethylphenyl group is attached directly to the sulfonamide.

- Impact : The absence of the ethyl-methoxy group simplifies the structure, likely increasing crystallinity. X-ray studies reveal a planar sulfonamide group with S–N bond lengths of 1.63 Å and C–S–O angles of ~106°, consistent with resonance stabilization .

2.1.3 N-(3-Methoxybenzoyl)-2-Methylbenzenesulfonamide

- Structural Difference : Features a methoxybenzoyl group instead of the ethyl-methoxy chain.

- Impact : The carbonyl group introduces additional hydrogen-bonding capacity. Crystallographic data (R factor = 0.045) show a twisted conformation between the benzoyl and sulfonamide groups, which may influence intermolecular interactions .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Calculated based on molecular formula. †Inferred from hydrophobic substituents.

- Key Observations :

Biologische Aktivität

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2,4-dimethylbenzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial efficacy. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a sulfonamide group, which is known for its biological activity. The methoxy and dimethyl substitutions are significant for the compound's interaction with biological targets.

Antitumor Activity

Recent studies have evaluated the antitumor potential of various sulfonamide derivatives, including N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2,4-dimethylbenzenesulfonamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

- Cell Lines Tested : Commonly used cell lines for testing include A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).

- Mechanism of Action : These compounds are believed to exert their effects through DNA intercalation and inhibition of key enzymatic pathways involved in cell proliferation.

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 2D Assay |

| Compound A | HCC827 | 20.46 ± 8.63 | 3D Assay |

| Compound A | NCI-H358 | 16.00 ± 9.38 | 3D Assay |

Antimicrobial Activity

In addition to antitumor properties, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2,4-dimethylbenzenesulfonamide has been evaluated for its antimicrobial activity. Studies have shown that it exhibits significant antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Testing Methods : The antimicrobial efficacy is typically assessed using disk diffusion methods and minimum inhibitory concentration (MIC) determinations.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Case Studies

-

Study on Lung Cancer Cell Lines :

A study explored the effects of various sulfonamides on lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated that while the compounds were effective in 2D assays, their efficacy decreased in 3D models, highlighting the importance of considering tumor microenvironments in drug development . -

Antimicrobial Efficacy Assessment :

Another study focused on the antimicrobial properties of sulfonamide derivatives against clinical isolates of E. coli and S. aureus. The findings suggested that modifications to the sulfonamide structure could enhance antibacterial potency, making these compounds promising candidates for further development .

Q & A

Q. How does the compound’s conformation (e.g., gauche vs. anti periplanar sulfonamide) influence target engagement?

Q. What role do the methyl groups on the benzene ring play in steric hindrance or π-π stacking?

- Methodology : Synthesize des-methyl analogs and compare binding affinities via surface plasmon resonance (SPR). Computational alanine scanning can quantify contributions of specific substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.